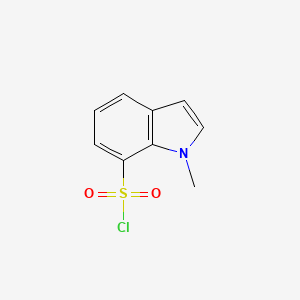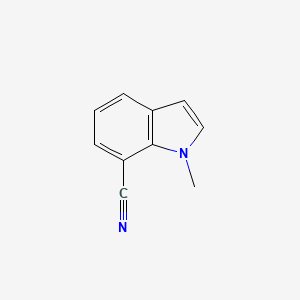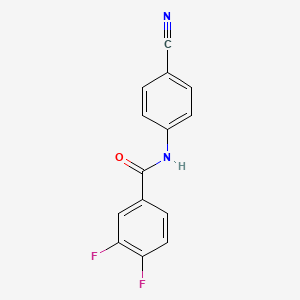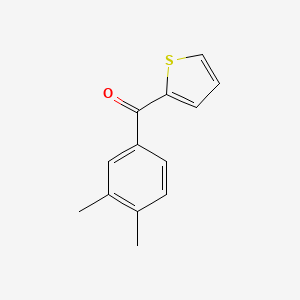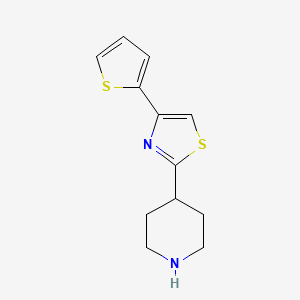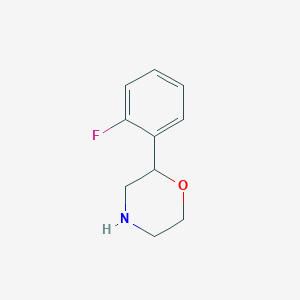![molecular formula C12H16F3N3O B1358648 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine CAS No. 1000339-99-0](/img/structure/B1358648.png)
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including anticonvulsant, antimicrobial, and cognitive enhancement properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, as well as the use of catalysts to improve yields and selectivity. For instance, a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method could potentially be adapted for the synthesis of "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" by altering the starting materials and conditions to accommodate the trifluoromethylpyridinyl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to generate a wide range of compounds with different biological activities. The trifluoromethyl group and pyridinyl moiety present in the compound of interest are known to influence the binding affinity and selectivity of the molecule towards biological targets, such as serotonin receptors .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including interactions with biological targets. For example, 1-(m-Trifluoromethylphenyl)-piperazine has been shown to inhibit the binding of tritiated serotonin to rat brain membranes and decrease serotonin turnover, suggesting its action as a serotonin receptor agonist . This indicates that the trifluoromethyl group plays a significant role in the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperazine ring. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The pyridinyl moiety can contribute to the compound's basicity and its ability to form hydrogen bonds, which are important for its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Insecticide Design and Biological Activities
- Serotonergic Ligand-based Insecticides : The compound has been used as a basis for designing novel insecticides. It displays high affinity for serotonin receptors in the parasitic nematode Haemonchus contortus. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata (Cai et al., 2010).
Pharmaceutical Applications
- Antibacterial and Antitubercular Agents : Novel fluoroquinolones, including derivatives of the compound, have shown promising in vivo activity against Mycobacterium tuberculosis in mice, with comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005).
- Anticonvulsant Activity : Research on derivatives of the compound revealed significant anticonvulsant activity in several models of seizures in mice. These compounds were effective in electroshock and pentylenetetrazole-induced seizure models (Kamiński et al., 2011).
Chemotherapeutic Research
- Prostate Cancer Treatment : A derivative of the compound, AZD3514, has been developed as a clinical candidate for castrate-resistant prostate cancer. The derivative targets the androgen receptor (Bradbury et al., 2013).
Neuropharmacology
- Cognitive Enhancers : Certain derivatives have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2012).
Computational Chemistry and Drug Design
- Molecular Docking Studies : The compound has been a subject in molecular docking studies, essential for understanding its interaction with biological targets and potential drug design applications (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRHRVMTKRPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625409 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
CAS RN |
1000339-99-0 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

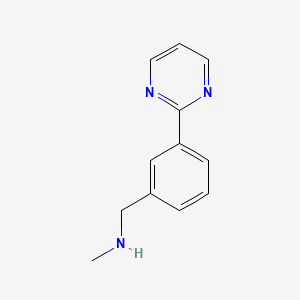
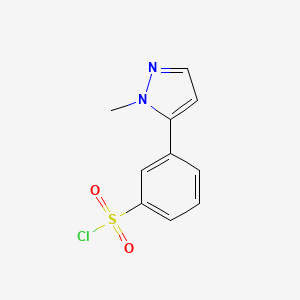

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
